Azido-PEG4-propargyl
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Overview
Description
Azido-PEG4-propargyl is a chemical compound with the molecular formula C11H19N3O4. It is characterized by the presence of an azido group (-N3) and a terminal alkyne group (-C≡C-), connected through a polyethylene glycol (PEG) spacer. This compound is known for its unique reactivity and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary targets of 1-Azido-3,6,9,12-tetraoxapentadec-14-yne are biomolecules such as antibodies, proteins, and peptides that contain carboxylic acid . These biomolecules play crucial roles in various biological processes, including immune response, signal transduction, and enzymatic reactions.
Mode of Action
1-Azido-3,6,9,12-tetraoxapentadec-14-yne is an acetylene-containing reagent with a polyethylene glycol (PEG) spacer and azide functionality . The compound interacts with its targets through a process known as “click chemistry”, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction results in the covalent attachment of the compound to the target biomolecule, thereby modifying its properties .
Pharmacokinetics
Its peg spacer is known to enhance water solubility , which could potentially improve its absorption and distribution within the body
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Azido-3,6,9,12-tetraoxapentadec-14-yne. For instance, the efficiency of the CuAAC reaction can be affected by factors such as temperature, pH, and the presence of copper ions . Additionally, the stability of the compound may be influenced by storage conditions, such as temperature and exposure to light.
Biochemical Analysis
Biochemical Properties
The hydrophilic PEG spacer in 1-Azido-3,6,9,12-tetraoxapentadec-14-yne adds to the water solubility of this reagent, allowing for easy modification of carboxylic acid-containing biomolecules such as antibodies, proteins, and peptides with the terminal alkyne .
Cellular Effects
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known that the compound can be used to prepare fluorescent polymer particles via enzymatic miniemulsion polymerization and copper (I) catalyzed click reaction approach .
Preparation Methods
The synthesis of Azido-PEG4-propargyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as propargyl alcohol and azidoethanol.
PEG Spacer Formation: The PEG spacer is introduced through a series of etherification reactions, where ethylene oxide is reacted with the starting materials to form the desired PEG chain.
Azide Introduction: The azido group is introduced by reacting the terminal hydroxyl group of the PEG chain with sodium azide (NaN3) under suitable conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Azido-PEG4-propargyl undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole rings.
Reduction: The azido group can be reduced to an amine group using reducing agents such as triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Azido-PEG4-propargyl has diverse applications in scientific research:
Comparison with Similar Compounds
Azido-PEG4-propargyl can be compared with other similar compounds:
1-Amino-3,6,9,12-tetraoxapentadec-14-yne: This compound has an amino group instead of an azido group, making it suitable for different types of chemical reactions, such as amide bond formation.
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: This compound has a similar structure but with a different chain length and functional groups, affecting its reactivity and applications.
3,6,9,12-Tetraoxapentadec-14-en-1-ol: This compound has a terminal hydroxyl group instead of an azido group, making it useful in different synthetic applications.
Properties
IUPAC Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4/c1-2-4-15-6-8-17-10-11-18-9-7-16-5-3-13-14-12/h1H,3-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQQZUZMUONMHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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